molecular formula C18H23N B12556849 2-(2-Phenylpropan-2-yl)-4-(propan-2-yl)aniline CAS No. 192447-00-0

2-(2-Phenylpropan-2-yl)-4-(propan-2-yl)aniline

Cat. No.: B12556849
CAS No.: 192447-00-0
M. Wt: 253.4 g/mol
InChI Key: DNTSAPCJVYTMKW-UHFFFAOYSA-N
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Description

2-(2-Phenylpropan-2-yl)-4-(propan-2-yl)aniline is an organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of phenyl and propan-2-yl groups attached to an aniline core, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Phenylpropan-2-yl)-4-(propan-2-yl)aniline typically involves the alkylation of aniline derivatives. One common method includes the reaction of aniline with 2-phenylpropan-2-yl chloride and propan-2-yl chloride under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenylpropan-2-yl)-4-(propan-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or alcohols for nucleophilic substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Saturated aniline derivatives.

    Substitution: Halogenated or alkylated aniline derivatives.

Scientific Research Applications

2-(2-Phenylpropan-2-yl)-4-(propan-2-yl)aniline has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of dyes, pigments, and polymers due to its stable aromatic structure.

Mechanism of Action

The mechanism of action of 2-(2-Phenylpropan-2-yl)-4-(propan-2-yl)aniline involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include modulation of signal transduction, inhibition of enzyme activity, or interaction with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylpropan-2-ylamine: Lacks the additional propan-2-yl group, leading to different chemical properties.

    4-(Propan-2-yl)aniline: Missing the 2-phenylpropan-2-yl group, resulting in distinct reactivity and applications.

Uniqueness

2-(2-Phenylpropan-2-yl)-4-(propan-2-yl)aniline is unique due to the presence of both phenylpropan-2-yl and propan-2-yl groups, which confer specific steric and electronic properties. These features make it a versatile compound in synthetic chemistry and various applications.

Properties

CAS No.

192447-00-0

Molecular Formula

C18H23N

Molecular Weight

253.4 g/mol

IUPAC Name

2-(2-phenylpropan-2-yl)-4-propan-2-ylaniline

InChI

InChI=1S/C18H23N/c1-13(2)14-10-11-17(19)16(12-14)18(3,4)15-8-6-5-7-9-15/h5-13H,19H2,1-4H3

InChI Key

DNTSAPCJVYTMKW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1)N)C(C)(C)C2=CC=CC=C2

Origin of Product

United States

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